molecular formula C16H21ClO2 B14589265 Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester CAS No. 61405-18-3

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester

Cat. No.: B14589265
CAS No.: 61405-18-3
M. Wt: 280.79 g/mol
InChI Key: SYWFOVUWYIWLHB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester is a chemical compound with a complex structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction is carried out by reacting cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid, while reduction may produce cyclohexanemethanol derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate cellular processes. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-: This compound lacks the ethyl ester group and may have different chemical properties and reactivity.

    Cyclohexanecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, ethyl ester: The substitution of chlorine with bromine can lead to differences in reactivity and biological activity.

    Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester: The presence of a methyl ester group instead of an ethyl ester group can affect the compound’s solubility and reactivity.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

CAS No.

61405-18-3

Molecular Formula

C16H21ClO2

Molecular Weight

280.79 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H21ClO2/c1-3-19-15(18)16(2)10-8-13(9-11-16)12-4-6-14(17)7-5-12/h4-7,13H,3,8-11H2,1-2H3

InChI Key

SYWFOVUWYIWLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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